molecular formula C12H14O2S2 B14317006 2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide CAS No. 110026-87-4

2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide

Cat. No.: B14317006
CAS No.: 110026-87-4
M. Wt: 254.4 g/mol
InChI Key: RLYBEQMXXUETSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide is an organic compound that belongs to the class of sulfolenes. Sulfolenes are cyclic organic chemicals with a sulfone functional group. This compound is characterized by its unique structure, which includes a thiophene ring with a sulfone group, an ethyl group, and a phenylsulfanyl group attached to it. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide typically involves the reaction of 2,5-dihydrothiophene-1,1-dioxide with ethyl and phenylsulfanyl substituents. One common method is the polyalkylation of 2,5-dihydrothiophene-1,1-dioxide derivatives. This process involves the deprotonation of methylene groups under the action of strong bases such as lithium hexamethyldisilazide (LiHMDS) and subsequent alkylation with dihaloalkanes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of autoclaves and controlled temperature conditions are common in industrial settings to facilitate the reaction and prevent polymerization of the diene .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenylsulfanyl group can also contribute to the compound’s biological activity by enhancing its binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

110026-87-4

Molecular Formula

C12H14O2S2

Molecular Weight

254.4 g/mol

IUPAC Name

2-ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C12H14O2S2/c1-2-12-8-11(9-16(12,13)14)15-10-6-4-3-5-7-10/h3-8,12H,2,9H2,1H3

InChI Key

RLYBEQMXXUETSW-UHFFFAOYSA-N

Canonical SMILES

CCC1C=C(CS1(=O)=O)SC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.